Cas no 1081658-09-4 (1-{5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl-methyl}piperazine)

1-{5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl-methyl}piperazine 化学的及び物理的性質
名前と識別子
-
- 1-{[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl}piperazine
- 5-(4-fluorophenyl)-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole
- 1-([5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl)piperazine
- T3113
- 5-(4-fluorophenyl)-3-(piperazinomethyl)-1,2,4-oxadiazole
- piperazine, 1-[[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl]-
- 1-{[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-methyl}piperazine
- 1-{5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl-methyl}piperazine
-
- MDL: MFCD12741841
- インチ: 1S/C13H15FN4O/c14-11-3-1-10(2-4-11)13-16-12(17-19-13)9-18-7-5-15-6-8-18/h1-4,15H,5-9H2
- InChIKey: IFNORVNMDHIXDR-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)C1=NC(CN2CCNCC2)=NO1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 280
- トポロジー分子極性表面積: 54.2
1-{5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl-methyl}piperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB408493-500 mg |
1-{[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl}piperazine |
1081658-09-4 | 500MG |
€373.00 | 2023-02-03 | ||
abcr | AB408493-1 g |
1-{[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl}piperazine |
1081658-09-4 | 1g |
€489.50 | 2023-04-25 | ||
TRC | F054735-100mg |
1-{[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-methyl}piperazine |
1081658-09-4 | 100mg |
$ 230.00 | 2022-06-05 | ||
abcr | AB408493-1g |
1-{[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl}piperazine; . |
1081658-09-4 | 1g |
€477.00 | 2024-06-07 | ||
A2B Chem LLC | AI07316-500mg |
1-([5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl)piperazine |
1081658-09-4 | >95% | 500mg |
$578.00 | 2024-04-20 | |
A2B Chem LLC | AI07316-1g |
1-([5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl)piperazine |
1081658-09-4 | >95% | 1g |
$648.00 | 2024-04-20 | |
Ambeed | A222770-1g |
5-(4-Fluorophenyl)-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole |
1081658-09-4 | 97% | 1g |
$404.0 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1785866-250mg |
5-(4-Fluorophenyl)-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole |
1081658-09-4 | 95% | 250mg |
¥4110.00 | 2024-08-09 | |
abcr | AB408493-500mg |
1-{[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl}piperazine; . |
1081658-09-4 | 500mg |
€397.00 | 2024-06-07 | ||
Chemenu | CM485355-1g |
5-(4-Fluorophenyl)-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole |
1081658-09-4 | 97% | 1g |
$400 | 2023-02-19 |
1-{5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl-methyl}piperazine 関連文献
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
-
Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
-
Pawan Kumar,Rubina G. Parmar,Christopher R. Brown,Jennifer L. S. Willoughby,Donald J. Foster,I. Ramesh Babu,Sally Schofield,Vasant Jadhav,Klaus Charisse,Jayaprakash K. Nair,Kallanthottathil G. Rajeev,Martin A. Maier,Martin Egli,Muthiah Manoharan Chem. Commun., 2019,55, 5139-5142
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
1-{5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl-methyl}piperazineに関する追加情報
Research Briefing on 1-{5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl-methyl}piperazine (CAS: 1081658-09-4)
The compound 1-{5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl-methyl}piperazine (CAS: 1081658-09-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and potential clinical applications.
Recent studies have highlighted the role of 1-{5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl-methyl}piperazine as a promising scaffold for the development of novel bioactive molecules. The compound's unique structural features, including the 1,2,4-oxadiazole ring and the fluorophenyl moiety, contribute to its ability to interact with various biological targets. Researchers have explored its potential as a modulator of central nervous system (CNS) receptors, particularly those involved in neurological disorders such as anxiety, depression, and schizophrenia.
One of the key advancements in the study of this compound is its synthesis and optimization. A recent publication in the Journal of Medicinal Chemistry detailed a streamlined synthetic route that improves yield and purity, making it more accessible for further pharmacological evaluation. The study also reported on the compound's stability under physiological conditions, which is a critical factor for its potential use in drug development.
In vitro and in vivo studies have demonstrated that 1-{5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl-methyl}piperazine exhibits significant affinity for serotonin and dopamine receptors. These findings suggest its potential as a dual-acting agent for the treatment of mood disorders. Additionally, preliminary data indicate that the compound may have anti-inflammatory properties, opening new avenues for its application in inflammatory diseases.
Despite these promising results, challenges remain in the development of this compound. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed in future studies. Researchers are currently exploring structural modifications to enhance its pharmacokinetic profile while maintaining its therapeutic efficacy.
In conclusion, 1-{5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl-methyl}piperazine represents a versatile and promising candidate for further drug development. Its unique pharmacological profile and recent advancements in synthesis and characterization make it a compound of interest for researchers in the chemical biology and medicinal chemistry fields. Continued research is essential to fully unlock its therapeutic potential and address the remaining challenges.
1081658-09-4 (1-{5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl-methyl}piperazine) 関連製品
- 1514391-21-9([2,5-Bis(propan-2-yl)furan-3-yl]methanamine)
- 1805127-86-9(2-(Difluoromethyl)-4-methyl-3-nitropyridine-5-acetic acid)
- 2172142-47-9(2-(4-chloro-3-methylphenyl)-1-cyclobutylethan-1-ol)
- 29705-96-2(Benzeneethanamine,4-bromo-2,5-dimethoxy-a-methyl-, hydrochloride (1:1))
- 1261569-81-6(2-Amino-2'-(trifluoromethoxy)-3-(trifluoromethyl)biphenyl)
- 1368664-08-7(8-Bromo-6-fluoroimidazo[1,2-a]pyridine)
- 88791-26-8(1,2-Benzisothiazole, 7-methoxy-)
- 2639416-15-0(ethyl 3-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate)
- 148857-97-0(2-Fluoro-6-nitrobenzamide)
- 2097919-96-3(N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide)
